molecular formula C6H2BrClN2S B596181 4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole CAS No. 1215206-49-7

4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole

Cat. No.: B596181
CAS No.: 1215206-49-7
M. Wt: 249.51
InChI Key: CKCVNBIVPGTEST-UHFFFAOYSA-N
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Description

4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole (CAS No: 1215206-49-7) is a high-purity chemical building block of significant interest in medicinal chemistry and materials science. This benzothiadiazole derivative is specifically functionalized with bromo and chloro substituents, making it a versatile intermediate for constructing more complex molecular architectures via cross-coupling reactions and other synthetic transformations. In pharmaceutical research, the benzo[c][1,2,5]thiadiazole scaffold is recognized as a privileged structure in drug discovery . Its properties as a bioisostere of pyrimidine, a core structure in nucleic acids, allow derivatives to interfere with DNA replication processes, showing promise in the development of anticancer agents . The mesoionic nature of the related 1,3,4-thiadiazole core contributes to favorable pharmacokinetic properties, including enhanced ability to cross cellular membranes and improved oral bioavailability . Furthermore, this compound serves as a key precursor in synthesizing fused heterocyclic systems like imidazo[2,1-b][1,3,4]thiadiazoles, which are investigated for a broad spectrum of biological activities including antitumor, antifungal, and antibacterial applications . For research purposes only. This product is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-chloro-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2S/c7-4-1-3(8)2-5-6(4)10-11-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCVNBIVPGTEST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NSN=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681993
Record name 4-Bromo-6-chloro-2,1,3-benzothiadiazole
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Molecular Weight

249.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-49-7
Record name 4-Bromo-6-chloro-2,1,3-benzothiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215206-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-chloro-2,1,3-benzothiadiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromo 6 Chlorobenzo C 1 2 3 Thiadiazole and Its Analogues

Precursor Synthesis and Strategic Halogenation Techniques

The creation of specifically halogenated benzothiadiazoles often begins with the synthesis of a core heterocyclic structure, which is then subjected to carefully controlled halogenation reactions.

The functionalization of the core benzo[c] mdpi.comresearchgate.netmdpi.comthiadiazole (BTD) ring is a key step in the synthesis of its derivatives. Methods for the direct functionalization of the benzenoid ring have been explored to avoid the need for de novo synthesis for every decorated BTD. nih.gov One powerful technique is the regioselective iridium-catalyzed C-H borylation, which provides access to versatile 5-boryl or 4,6-diboryl BTD building blocks. nih.gov These intermediates can then be used for further functionalization at various positions on the benzene (B151609) ring. nih.gov

Another approach involves direct C-H arylation. For instance, palladium-catalyzed direct arylation of 2,1,3-benzothiadiazole (B189464) has been developed to produce 4-aryl and 4,7-diaryl derivatives. researchgate.net Similarly, ruthenium-catalyzed C-H arylation can yield C4-arylated products with high regioselectivity. nih.govacs.org These methods highlight the increasing focus on direct C-H functionalization to efficiently build molecular complexity on the BTD scaffold.

Achieving regioselective halogenation is critical for synthesizing compounds like 4-Bromo-6-chlorobenzo[c] mdpi.comresearchgate.netmdpi.comthiadiazole. The synthesis of polysubstituted heterocyclic compounds often involves the sequential halogenation of a suitable precursor. Electrophilic halogenating agents are commonly employed for this purpose, such as N-chlorosuccinimide (NCS) for chlorination and N-bromosuccinimide (NBS) for bromination.

For example, in the synthesis of the analogous 4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.comresearchgate.netresearchgate.netthiadiazole), the unsubstituted parent tricycle is treated with bromine in hydrobromic acid. mdpi.com The reaction conditions, including temperature and the choice of brominating agent, are crucial for achieving selective mono-bromination over di-bromination. mdpi.comresearchgate.net Studies on the bromination of benzo[1,2-d:4,5-d′]bis( mdpi.comresearchgate.netresearchgate.netthiadiazole) showed that using Br₂ in HBr at 80 °C for 12 hours resulted in a 60% yield of the 4-bromo derivative. researchgate.net In contrast, using NBS in either CHCl₃ or DMF at various temperatures did not yield the desired product. researchgate.net

Table 1: Bromination Conditions for Benzo[1,2-d:4,5-d′]bis( mdpi.comresearchgate.netresearchgate.netthiadiazole)

EntryReagentSolventTemperature (°C)Time (h)Yield of 4-bromo derivative (%)
1NBSCHCl₃25240
2NBSDMF25240
3NBSCHCl₃61240
4NBSDMF110240
5Br₂HBr801260
6Br₂HBr1101245

Multi-Step Synthetic Pathways to 4-Bromo-6-chlorobenzo[c]mdpi.comresearchgate.netmdpi.comthiadiazole

The synthesis of specifically substituted benzothiadiazoles like 4-Bromo-6-chlorobenzo[c] mdpi.comresearchgate.netmdpi.comthiadiazole typically requires multi-step pathways that construct the heterocyclic ring from acyclic or other cyclic precursors.

The formation of the benzo[c] mdpi.comresearchgate.netmdpi.comthiadiazole ring system is a key synthetic step. A common method involves the cyclization of appropriately substituted ortho-phenylenediamines with a sulfur-containing reagent. For instance, the synthesis of the unsubstituted benzo[1,2-d:4,5-d′]bis( mdpi.comresearchgate.netresearchgate.netthiadiazole) can be achieved in almost quantitative yields through the nitrosation of 2,5-diaminobenzene-1,4-dithiol (B96872) dihydrochloride (B599025) in hydrochloric acid. mdpi.com

In a related context, the synthesis of benzimidazole-fused 1,2,4-thiadiazoles is accomplished by treating dithiourea derivatives with methanesulfonyl chloride, which initiates a multi-step cyclization involving an in-situ generated carbodiimide. beilstein-journals.org Another strategy for forming the thiadiazole ring is the Cadogan reaction, which involves the reductive cyclization of a nitroarene. acs.org This reaction can proceed with high regioselectivity, which is attributed to differences in nucleophilicity at different positions of the reacting intermediate. acs.org For the synthesis of 4-chlorobenzo[c] mdpi.comresearchgate.netmdpi.comthiadiazole, a reaction between N-thionylaniline and a suitable precursor in toluene (B28343) at 150°C has been reported. chemicalbook.com

Optimizing reaction conditions is paramount for maximizing the yield and selectivity of the desired product. This involves screening various parameters such as catalysts, bases, solvents, and temperature. For example, in a palladium-catalyzed direct arylation reaction of 2,1,3-benzothiadiazole, it was found that increasing the reaction temperature from 120 °C to 150 °C was necessary to obtain the arylated product in a 52% yield. researchgate.net

In the synthesis of chromene derivatives, a different heterocyclic system, various mild bases were screened, and 0.5 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) was identified as the optimal catalyst, affording the product in excellent yield (95%) in just 2 hours. researchgate.net The use of solid base catalysts has also been explored, offering advantages such as short reaction times, high yields, and easy workup. researchgate.net These examples underscore the importance of systematic optimization in synthetic organic chemistry.

Derivatization and Further Functionalization Strategies for 4-Bromo-6-chlorobenzo[c]mdpi.comresearchgate.netmdpi.comthiadiazole

Once synthesized, 4-Bromo-6-chlorobenzo[c] mdpi.comresearchgate.netmdpi.comthiadiazole can serve as a versatile building block for creating more complex molecules through various derivatization reactions. The bromine and chlorine atoms provide handles for cross-coupling and nucleophilic substitution reactions.

Mono-bromoderivatives of benzofused thiadiazoles are valuable precursors for synthesizing unsymmetrically disubstituted benzothiadiazoles. mdpi.comresearchgate.net The bromine atom in compounds like 4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.comresearchgate.netresearchgate.netthiadiazole) can be replaced by amino groups through nucleophilic aromatic substitution (SNAr) reactions with amines such as morpholine (B109124), piperidine, and pyrrolidine. mdpi.comnih.gov The reactivity in these SNAr reactions is influenced by the electron-deficient nature of the benzothiadiazole core. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for forming new carbon-carbon bonds. nih.govgoogle.com For example, 4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.comresearchgate.netresearchgate.netthiadiazole) undergoes Suzuki-Miyaura coupling with boronic esters to yield monoaryl derivatives. nih.gov Similarly, 4,7-dibromo-2,1,3-benzothiadiazole (B82695) can be coupled with organostannanes in a Stille reaction to produce 4,7-di(thien-2-yl)-2,1,3-benzothiadiazole. google.com Another derivatization strategy involves a one-pot, three-step sequence of borylation, hydroxydechlorination, and Suzuki-Miyaura cross-coupling to introduce aryl groups, which can alter the molecule's fluorescence properties. nih.gov

Cross-Coupling Reactions at Halogenated Positions (e.g., Suzuki, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they have been effectively applied to halogenated benzothiadiazole systems. These reactions allow for the introduction of various aryl and heteroaryl moieties, significantly modifying the electronic and photophysical properties of the core structure.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, has been successfully employed for the selective arylation of brominated benzothiadiazole analogs. For instance, studies on 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govnih.govwikipedia.orgthiadiazole) have shown that it readily reacts with various boronic esters. nih.gov The reactions typically proceed with good yields, and the conditions can be tuned to achieve selective mono-arylation. nih.govnih.gov It was found that for the monobromo derivative, using a toluene/water mixture as the solvent gave the best results, as water helps dissolve the inorganic base and the substrate is more hydrolytically stable than its dibromo counterpart. nih.gov

Detailed findings from the Suzuki-Miyaura coupling of 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govnih.govwikipedia.orgthiadiazole) are presented below.

EntryBoronic EsterSolventBaseCatalystTemp (°C)Time (h)Yield (%)Reference
14-(Methoxycarbonyl)phenylboronic acid pinacol (B44631) esterToluene/H₂OK₂CO₃Pd(PPh₃)₄1101672 nih.gov
24-Formylphenylboronic acid pinacol esterToluene/H₂OK₂CO₃Pd(PPh₃)₄1101870 nih.gov
34-Cyanophenylboronic acid pinacol esterToluene/H₂OK₂CO₃Pd(PPh₃)₄1101873 nih.gov
4Thiophen-2-ylboronic acid pinacol esterToluene/H₂OK₂CO₃Pd(PPh₃)₄1101668 nih.gov
55-Bromothiophen-2-ylboronic acid pinacol esterToluene/H₂OK₂CO₃Pd(PPh₃)₄1101870 nih.gov

Stille Coupling

The Stille coupling utilizes organotin reagents and offers another effective route for the arylation of halogenated benzothiadiazoles. Research on 4,8-dibromobenzo[1,2-d:4,5-d']bis( nih.govnih.govwikipedia.orgthiadiazole) has demonstrated that Stille coupling can be employed to prepare bis-arylated products, which are valuable building blocks for organic electronic materials. nih.gov For the less reactive monobromo analog, 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govnih.govwikipedia.orgthiadiazole), the reaction requires heating at higher temperatures (110 °C in toluene) to achieve substitution. nih.gov The yields for the Stille reaction are generally good, ranging from 50% to 73% for both mono- and di-bromo starting materials. nih.gov

EntryAryl/Heteroaryl StannaneSolventCatalystTemp (°C)Time (h)Yield (%)Reference
1Tributyl(phenyl)stannaneToluenePd(PPh₃)₄1101675 nih.gov
2Tributyl(4-methoxyphenyl)stannaneToluenePd(PPh₃)₄1101871 nih.gov
3Tributyl(4-(trifluoromethyl)phenyl)stannaneToluenePd(PPh₃)₄1101868 nih.gov
4Tributyl(thiophen-2-yl)stannaneToluenePd(PPh₃)₄1101870 nih.gov
5Tributyl(furan-2-yl)stannaneToluenePd(PPh₃)₄1101863 nih.gov

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is highly versatile, allowing for the formation of C-C bonds between sp², sp³, and sp hybridized carbon atoms and demonstrating a broad tolerance for various functional groups. wikipedia.orgorgsyn.org While specific examples of Negishi coupling on 4-bromo-6-chlorobenzo[c] nih.govnih.govthiadiazole are not extensively documented in the provided sources, its general applicability makes it a highly relevant synthetic strategy. wikipedia.orgnih.gov Palladium catalysts generally afford higher chemical yields and functional group tolerance compared to nickel. wikipedia.org The leaving group can be chloride, bromide, or iodide; however, chloro-substituted compounds typically react more slowly. wikipedia.org This method is a cornerstone in total synthesis for creating bonds between complex intermediates. wikipedia.org

Nucleophilic Aromatic Substitution on the Benzo[c]nih.govnih.govbenchchem.comthiadiazole Core

The electron-deficient nature of the benzo[c] nih.govnih.govthiadiazole ring system facilitates nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups and bearing good leaving groups like halogens. nih.govnih.govyoutube.com This reaction provides a direct pathway to introduce nitrogen, sulfur, and oxygen nucleophiles onto the aromatic core.

Studies on brominated benzothiadiazole analogs have shown that the bromine atoms can be readily displaced by various nucleophiles. For example, 4,8-dibromobenzo[1,2-d:4,5-d']bis( nih.govnih.govwikipedia.orgthiadiazole) undergoes selective monosubstitution with nitrogen nucleophiles like morpholine and piperidine. nih.gov In contrast, reactions with thiols tend to lead to bis-substituted products. nih.gov The reactivity of these systems is influenced by the degree of halogenation; for instance, the complete conversion of a dibromide with morpholine is faster than that of the corresponding monobromide. nih.gov However, bromo-substituted benzothiadiazoles have been found to be resistant to O-nucleophiles such as water, methanol, and phenol. nih.gov

Bromo-SubstrateNucleophileSolventConditionsProductYield (%)Reference
4-Bromobenzo[1,2-d:4,5-d′]bis( nih.govnih.govwikipedia.orgthiadiazole)MorpholineMeCNReflux, 24hMono-substituted (morpholine)65 nih.gov
4-Bromobenzo[1,2-d:4,5-d′]bis( nih.govnih.govwikipedia.orgthiadiazole)PiperidineMeCNReflux, 24hMono-substituted (piperidine)68 nih.gov
4-Bromobenzo[1,2-d:4,5-d′]bis( nih.govnih.govwikipedia.orgthiadiazole)PyrrolidineMeCNReflux, 24hMono-substituted (pyrrolidine)70 nih.gov
4,8-Dibromobenzo[1,2-d:4,5-d']bis( nih.govnih.govwikipedia.orgthiadiazole)ThiophenolDMFRT, 24hBis-substituted (thiophenol)75 nih.gov

Transformation of Halogen Substituents to Other Functionalities

The halogen atoms in compounds like 4-bromo-6-chlorobenzo[c] nih.govnih.govthiadiazole are not merely structural components but key reactive sites that enable a wide array of chemical transformations. The ability to convert these halogens into other functional groups is fundamental to tailoring the properties of benzothiadiazole derivatives for specific applications. nih.govwikipedia.org

The cross-coupling and nucleophilic substitution reactions discussed previously are primary examples of such transformations.

Formation of C-C Bonds: Suzuki, Stille, and Negishi reactions effectively transform carbon-halogen bonds into carbon-carbon bonds, allowing for the attachment of diverse aryl, heteroaryl, and alkyl groups. nih.govnih.govwikipedia.org This is a crucial strategy for building larger conjugated systems used in organic electronics. nih.gov

Formation of C-N and C-S Bonds: Nucleophilic aromatic substitution provides a direct route to convert carbon-halogen bonds into carbon-nitrogen and carbon-sulfur bonds by reacting the substrate with amines and thiols, respectively. nih.govnih.gov

Formation of C-O Bonds: While bromo-substituted benzobisthiadiazoles show resistance to many oxygen nucleophiles, the transformation of a chloro-substituent to an alkoxy group has been demonstrated in related heterocyclic systems. nih.gov For example, 3-chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole can be converted to the corresponding 3-methoxy derivative by heating with potassium carbonate in methanol. nih.gov This suggests that under appropriate conditions, the chlorine atom in 4-bromo-6-chlorobenzo[c] nih.govnih.govthiadiazole could potentially be replaced by alkoxides.

These transformations highlight the synthetic utility of halogenated benzothiadiazoles as versatile platforms for creating a broad spectrum of derivatives with finely tuned chemical and physical properties.

Computational and Theoretical Investigations of 4 Bromo 6 Chlorobenzo C 1 2 3 Thiadiazole

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a primary tool for investigating the electronic structure and properties of molecules like 4-Bromo-6-chlorobenzo[c] mdpi.comnih.govchemicalbook.comthiadiazole. Such calculations would typically be performed using specific functionals and basis sets to achieve a balance between accuracy and computational cost.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (Egap) is a critical parameter for predicting the stability and electronic behavior of the compound.

For a molecule like 4-Bromo-6-chlorobenzo[c] mdpi.comnih.govchemicalbook.comthiadiazole, the electron-withdrawing nature of the benzothiadiazole core, combined with the inductive effects of the bromine and chlorine substituents, would significantly influence the energies of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data for 4-Bromo-6-chlorobenzo[c] mdpi.comnih.govchemicalbook.comthiadiazole No specific experimental or calculated data is available in the searched literature for this compound. The table below is a template for how such data would be presented.

Parameter Energy (eV)
EHOMO Data not available
ELUMO Data not available

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. For 4-Bromo-6-chlorobenzo[c] mdpi.comnih.govchemicalbook.comthiadiazole, an MEP analysis would likely show negative potential (red/yellow regions) around the nitrogen atoms of the thiadiazole ring and the halogen atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue regions) would be expected on the hydrogen atoms of the benzene (B151609) ring, marking sites for potential nucleophilic attack. This analysis is vital for predicting intermolecular interactions.

Natural Bond Orbital (NBO) analysis provides detailed insights into charge transfer and intramolecular delocalization effects. For this compound, NBO analysis would quantify the stabilization energies associated with electron delocalization from lone pairs of the halogen and sulfur atoms into the aromatic system's antibonding orbitals. This would help in understanding the nature of the chemical bonds and the extent of electronic conjugation within the molecule.

Conformational Analysis and Potential Energy Surface Studies

Due to the rigid, fused-ring structure of 4-Bromo-6-chlorobenzo[c] mdpi.comnih.govchemicalbook.comthiadiazole, it is expected to be a planar molecule. Conformational analysis and potential energy surface (PES) studies would confirm the planarity of the ground state geometry. These studies are performed by systematically varying key dihedral angles to identify the lowest energy conformation. For a rigid system like this, the global minimum on the potential energy surface would correspond to this planar structure.

Reaction Mechanism Predictions and Energetic Profiles of Transformations

Theoretical calculations are instrumental in predicting the mechanisms of chemical reactions. For 4-Bromo-6-chlorobenzo[c] mdpi.comnih.govchemicalbook.comthiadiazole, which is often used as an intermediate in cross-coupling reactions (like Suzuki or Stille reactions), computational studies could elucidate the reaction pathways. By calculating the energies of reactants, transition states, and products, a detailed energetic profile of the reaction can be constructed. This would help in understanding the reactivity of the C-Br and C-Cl bonds and predicting the most likely sites for substitution or further functionalization.

Advanced Spectroscopic Characterization Methodologies for 4 Bromo 6 Chlorobenzo C 1 2 3 Thiadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For 4-Bromo-6-chlorobenzo[c]thiadiazole, a combination of one-dimensional and two-dimensional NMR experiments would be required for unambiguous structural confirmation.

¹H NMR and ¹³C NMR Techniques

The ¹H NMR spectrum of 4-Bromo-6-chlorobenzo[c]thiadiazole is expected to be relatively simple, showing two distinct signals in the aromatic region. These signals would correspond to the two non-equivalent protons on the benzene (B151609) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the bromo, chloro, and thiadiazole groups. The proton adjacent to the bromine atom would likely appear at a different chemical shift compared to the proton adjacent to the chlorine atom. The coupling between these two protons, if observable, would present as a doublet for each signal, with a coupling constant typical for ortho-protons.

Table 1: Predicted NMR Data for 4-Bromo-6-chlorobenzo[c]thiadiazole (Note: This table is predictive and based on general principles of NMR spectroscopy, as specific experimental data is not available.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-5/H-7 7.5 - 8.5 -
H-7/H-5 7.5 - 8.5 -
C-4 - 110 - 125
C-5 - 120 - 135
C-6 - 130 - 145
C-7 - 120 - 135
C-7a - 150 - 160

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between the two aromatic proton signals, confirming their scalar coupling and spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the benzene ring.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary carbons, including those bonded to the bromine and chlorine atoms, by observing their correlations with the aromatic protons. For instance, the proton at the 5-position would be expected to show a correlation to the carbon at the 7-position and the carbon at the 3a-position.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of 4-Bromo-6-chlorobenzo[c]thiadiazole would exhibit characteristic absorption bands. These would include C-H stretching vibrations in the aromatic region (around 3000-3100 cm⁻¹), C=C stretching vibrations of the benzene ring (typically in the 1400-1600 cm⁻¹ region), and vibrations associated with the C-N and N-S bonds of the thiadiazole ring. The C-Br and C-Cl stretching vibrations would be expected to appear in the fingerprint region, at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. Due to the different selection rules, some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This can be particularly useful for identifying the vibrations of the symmetrical thiadiazole ring.

Table 2: Expected Vibrational Frequencies for 4-Bromo-6-chlorobenzo[c]thiadiazole (Note: This table is predictive and based on typical group frequencies, as specific experimental data is not available.)

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aromatic C=C Stretch 1400 - 1600
C-N Stretch 1250 - 1350
N-S Stretch 800 - 900
C-Cl Stretch 600 - 800

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of 4-Bromo-6-chlorobenzo[c]thiadiazole, typically recorded in a suitable solvent like dichloromethane (B109758) or chloroform, would show absorption bands corresponding to π-π* and n-π* electronic transitions. The benzothiadiazole core is a known chromophore, and the presence of the bromo and chloro substituents would likely cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.

Fluorescence Spectroscopy: Many benzothiadiazole derivatives are known to be fluorescent. If 4-Bromo-6-chlorobenzo[c]thiadiazole exhibits fluorescence, its emission spectrum would be recorded by exciting the molecule at its absorption maximum. The fluorescence spectrum is typically a mirror image of the absorption spectrum and provides information about the energy of the excited state. The quantum yield of fluorescence, a measure of the efficiency of the emission process, could also be determined.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For 4-Bromo-6-chlorobenzo[c]thiadiazole, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₆H₂BrClN₂S) by providing a highly accurate mass measurement.

The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). This unique isotopic signature would be a key identifier for the compound.

Analysis of the fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for such aromatic systems could involve the loss of the halogen atoms (Br or Cl), the thiadiazole ring, or smaller neutral molecules like N₂ or CS.

Applications of 4 Bromo 6 Chlorobenzo C 1 2 3 Thiadiazole As a Synthetic Synthon and Building Block

Precursor in Organic Electronic Materials Research

The benzothiadiazole moiety is a well-established electron-deficient system, a property that is fundamental to the design of materials for organic electronics. The presence of electron-withdrawing halogen atoms, such as bromine and chlorine, further enhances this characteristic in 4-Bromo-6-chlorobenzo[c] mdpi.comnih.govsigmaaldrich.comthiadiazole.

Building Block for Conjugated Polymers and Oligomers

Benzofused 1,2,5-thiadiazoles are recognized as crucial electron-withdrawing building blocks for the synthesis of organic dyes and polymers used in optoelectronic applications. mdpi.com The di-halogenated nature of 4-Bromo-6-chlorobenzo[c] mdpi.comnih.govsigmaaldrich.comthiadiazole provides two reactive sites for cross-coupling reactions, enabling its incorporation into the backbone of conjugated polymers and oligomers. These materials are essential for the fabrication of organic photovoltaic devices (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The distinct reactivity of the bromo and chloro groups can potentially allow for sequential and selective functionalization, offering precise control over the final polymer structure and its electronic properties.

Design of Electron-Deficient Moieties in Optoelectronic Systems

The electron-deficient character of the 4-Bromo-6-chlorobenzo[c] mdpi.comnih.govsigmaaldrich.comthiadiazole core is a key feature in the design of donor-acceptor (D-A) type materials for optoelectronics. mdpi.com In these systems, the benzothiadiazole unit acts as the acceptor, and it can be coupled with various electron-donating moieties. The resulting D-A architecture facilitates intramolecular charge transfer, which is a critical process for the performance of organic solar cells and other electronic devices. The halogen substituents on the benzothiadiazole ring can be used to fine-tune the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the acceptor unit, thereby influencing the open-circuit voltage and other performance parameters of the resulting device. nih.gov

Scaffold for Novel Chemical Entities in Advanced Organic Synthesis

The reactivity of the carbon-halogen bonds in 4-Bromo-6-chlorobenzo[c] mdpi.comnih.govsigmaaldrich.comthiadiazole makes it a valuable scaffold for the construction of a wide array of novel organic molecules through various cross-coupling reactions.

Development of Complex Heterocyclic Architectures

This compound serves as a versatile platform for synthesizing more complex heterocyclic systems. The bromine and chlorine atoms can be substituted through reactions such as Suzuki-Miyaura, Stille, and direct C-H arylation reactions to introduce new aryl or heteroaryl groups. nih.govnih.gov This allows for the extension of the π-conjugated system and the creation of molecules with tailored electronic and photophysical properties. For instance, coupling with thiophene-based units is a common strategy to produce materials for high-performance polymer solar cells. nih.gov The ability to selectively react one halogen over the other opens up pathways to unsymmetrically substituted benzothiadiazoles, which are otherwise difficult to prepare. mdpi.com

Table 1: Potential Cross-Coupling Reactions for Functionalizing 4-Bromo-6-chlorobenzo[c] mdpi.comnih.govsigmaaldrich.comthiadiazole

Reaction TypeReactantCatalyst (Example)Product Type
Suzuki-MiyauraArylboronic acid/esterPalladium(0) complexesAryl-substituted benzothiadiazole
StilleOrganotin reagentPalladium(0) complexesAryl/Alkenyl-substituted benzothiadiazole
Buchwald-HartwigAmine/AmidePalladium(0) complexesAmino-substituted benzothiadiazole
SonogashiraTerminal alkynePalladium(0)/Copper(I)Alkynyl-substituted benzothiadiazole

This table represents potential reactions based on the known reactivity of similar halogenated benzothiadiazoles.

Exploration of Structure-Reactivity Relationships in Halogenated Benzo[c]mdpi.comnih.govsigmaaldrich.comthiadiazole Systems

The study of 4-Bromo-6-chlorobenzo[c] mdpi.comnih.govsigmaaldrich.comthiadiazole contributes to a deeper understanding of the structure-reactivity relationships in halogenated benzothiadiazole systems. The difference in the bond strength and reactivity between the C-Br and C-Cl bonds allows for investigations into selective and sequential reactions. For example, the C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This differential reactivity can be exploited to first substitute the bromine atom, followed by a subsequent reaction at the chlorine position under different conditions. Such studies provide valuable insights for synthetic chemists to design and execute complex multi-step syntheses involving polyhalogenated aromatic compounds. nih.govnih.gov

Role in the Development of Supramolecular Assemblies and Frameworks

While specific research on the role of 4-Bromo-6-chlorobenzo[c] mdpi.comnih.govsigmaaldrich.comthiadiazole in supramolecular chemistry is not extensively documented, the structural features of the molecule suggest potential applications in this area. The presence of nitrogen and sulfur atoms in the heterocyclic ring, along with the halogen substituents, allows for various non-covalent interactions, such as halogen bonding, hydrogen bonding (if functionalized with appropriate groups), and π-π stacking.

These interactions can be utilized to direct the self-assembly of the molecules into well-defined supramolecular structures, such as liquid crystals, gels, or crystalline frameworks. The electron-deficient nature of the benzothiadiazole ring can also promote interactions with electron-rich aromatic systems, leading to the formation of charge-transfer complexes. Such supramolecular assemblies are of interest for their potential applications in sensing, molecular recognition, and the development of "smart" materials.

Future Research Directions and Emerging Paradigms for Halogenated Benzo C 1 2 3 Thiadiazoles

Development of Sustainable and Green Chemistry Approaches for Synthesis

The future synthesis of halogenated benzothiadiazoles is increasingly steering towards sustainable and green chemistry principles to minimize environmental impact and enhance efficiency. A primary focus is the reduction of hazardous reagents and solvents, the use of renewable resources, and the design of energy-efficient reaction pathways.

Key strategies in this area include:

Catalyst Innovation : The development of novel, reusable catalysts is a cornerstone of green synthesis. For instance, heterogeneous catalysts like tin pyrophosphate (SnP₂O₇) and vanadia on fluorapatite (B74983) (V₂O₅/FAp) have demonstrated high efficacy in synthesizing benzothiazole-related structures. mdpi.comnih.gov These catalysts offer high yields (87–97%), short reaction times (as low as 8–30 minutes), and can be recycled multiple times without significant loss of activity. mdpi.comnih.gov

Alternative Solvents and Conditions : A significant shift involves replacing traditional organic solvents with greener alternatives like water or ethanol. nih.govrsc.org Metal-free, one-pot syntheses in water have been successfully developed for related benzazole structures, offering excellent yields and short reaction times. rsc.org Furthermore, performing reactions at room temperature, when possible, reduces energy consumption. mdpi.comnih.gov

Atom Economy : Future methods will prioritize reactions with high atom economy, such as one-pot multicomponent reactions, which combine multiple starting materials in a single step to form the final product, minimizing waste. nih.gov Direct C-H arylation is another environmentally attractive method that avoids the pre-functionalization of starting materials, thus reducing the number of synthetic steps and the use of toxic organometallic reagents. nih.gov

Table 1: Comparison of Green Synthesis Methodologies for Benzothiazole Derivatives

Catalyst/Method Solvent Temperature Reaction Time Yield (%) Key Advantages Source(s)
SnP₂O₇ Solvent-free 80 °C 8-35 min 87-95 Reusable catalyst, high yield, short reaction time mdpi.com
2.5% V₂O₅/FAp Ethanol Room Temp. 25-30 min 90-97 Mild conditions, green solvent, reusable catalyst nih.gov
Metal/ligand-free Water 100 °C 0.5-3 h 85-98 Environmentally benign solvent, no metal contaminants rsc.org

Advanced Computational Modeling for Predictive Molecular Design and Reaction Pathways

Computational chemistry is poised to revolutionize the design of novel halogenated benzothiadiazoles with tailored properties. By using advanced modeling techniques, researchers can predict molecular behavior and guide experimental work, saving significant time and resources.

Future computational efforts will likely focus on:

Density Functional Theory (DFT) and TD-DFT : These methods are crucial for investigating the ground-state geometries, electronic structures, and optical properties of new molecules before they are synthesized. nih.gov DFT calculations can predict key parameters such as HOMO-LUMO gaps, which are vital for applications in electronics and photonics. nih.gov For example, studies have used DFT to design D-π-A-A porphyrin sensitizers incorporating a benzo[c] mdpi.comnih.govrsc.orgthiadiazole acceptor, successfully predicting their electronic and charge transfer properties. nih.gov

Predicting Reactivity and Reaction Mechanisms : Computational models can elucidate complex reaction pathways. For instance, understanding the mechanism of palladium-catalyzed C-H arylation reactions can help optimize conditions for selectively synthesizing desired mono- or disubstituted products. nih.gov This is particularly important for creating unsymmetrical "push-pull" compounds with specific electronic characteristics. nih.gov

Physics-Based Modeling and Machine Learning : The integration of rigorous physics-based approaches, like Free Energy Perturbation (FEP), with machine learning will enable high-throughput screening of virtual compound libraries. youtube.com This combination allows for the accurate prediction of properties like binding affinity and molecular stability, accelerating the discovery of molecules for specific applications. youtube.com High-level calculations can also determine properties like electron affinity, which is critical for the design of electron-accepting materials for optoelectronic devices. nih.gov

Table 2: Key Parameters Calculated via Computational Methods for Benzothiadiazole Derivatives

Computational Method Calculated Property Significance Source(s)
DFT/TD-DFT HOMO-LUMO gap, λmax Predicts electronic and optical properties for DSSCs nih.gov
DFT Electron Affinity, Aromaticity Determines electron-accepting ability and reactivity nih.gov
FEP Binding Affinity, Stability Guides design for protein engineering and drug discovery youtube.com

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Moving beyond well-established reactions, future research will delve into uncovering new reactivity patterns for the 4-bromo-6-chlorobenzo[c] mdpi.comnih.govrsc.orgthiadiazole scaffold. This exploration is key to building more complex and diverse molecular architectures.

Emerging areas of focus include:

Selective C-H Functionalization : While palladium-catalyzed cross-coupling reactions at the halogenated positions are common, direct C-H functionalization at other sites on the benzothiadiazole ring offers a more efficient route to novel derivatives. nih.gov Developing catalysts and conditions that can selectively target specific C-H bonds in the presence of the bromo and chloro substituents is a significant challenge and a major area for future work.

Photocatalysis and Radical Chemistry : The use of visible-light photocatalysis to initiate unconventional transformations is a growing field. Investigating the photochemical behavior of 4-bromo-6-chlorobenzo[c] mdpi.comnih.govrsc.orgthiadiazole could unlock new reaction pathways, potentially involving radical intermediates. The development of photosensitizers based on the benzo[c] mdpi.comnih.govrsc.orgthiadiazole (BTZ) core itself suggests its potential role in photochemistry. rsc.org

Unconventional Cross-Coupling Reactions : While Suzuki and Stille reactions are staples, exploring their application for creating unsymmetrical 4,7-disubstituted derivatives from precursors like 4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.comnih.govrsc.orgthiadiazole) remains a challenge due to the formation of difficult-to-separate mixtures. nih.gov Future research will likely focus on developing highly selective catalytic systems to overcome this hurdle, enabling the precise synthesis of asymmetrically functionalized molecules. nih.gov The cyanation of bromo-substituted benzothiadiazoles to introduce cyano groups is another transformation that expands the available chemical space for designing optoelectronic materials. researchgate.net

Integration into Multi-component Systems for Enhanced or Tunable Functionality

The true potential of 4-bromo-6-chlorobenzo[c] mdpi.comnih.govrsc.orgthiadiazole is realized when it is incorporated as a building block into larger, multi-component systems. Its strong electron-accepting nature makes it an ideal component for creating materials with tunable properties for a range of advanced applications.

Future research will focus on integrating the halogenated benzothiadiazole core into:

Polymers and Macromolecules : A promising strategy involves the copolymerization of benzothiadiazole-based monomers into functional polymers. For example, benzo[c] mdpi.comnih.govrsc.orgthiadiazole (BTZ) has been chemically incorporated into Polymers of Intrinsic Microporosity (PIMs). rsc.org These BTZ-doped PIMs act as photosensitizers and can be used in continuous flow photochemistry, demonstrating how the functionality of the heterocycle can be imparted to a macromolecular system. rsc.org

Supramolecular Assemblies : The specific electronic and structural features of halogenated benzothiadiazoles can be used to direct the formation of ordered supramolecular structures. These non-covalent assemblies can exhibit unique properties that are different from the individual molecular components, with potential applications in sensing and molecular recognition.

Hybrid Materials for Optoelectronics : The compound is a key component in donor-acceptor systems for organic electronics. It can be paired with various donor units to create dyes for dye-sensitized solar cells (DSSCs) or fluorophores for bioimaging. nih.govrsc.org For instance, novel fluorophores based on a benzo-bis(1,2,5-thiadiazole) core have been designed for in vivo imaging in the second near-infrared (NIR-II) window, a frontier in optical imaging techniques. rsc.org The ability to tune the electronic properties by modifying the donor or anchoring groups allows for the precise optimization of these materials for specific applications. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-bromo-6-chlorobenzo[c][1,2,5]thiadiazole, and what key reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via halogenation or cyclization reactions. For example, bromination of precursor heterocycles using reagents like CuBr in acetonitrile under reflux (60–80°C) is a standard approach. Key parameters include solvent polarity (e.g., ethanol vs. acetonitrile), catalyst choice (e.g., CuBr for bromination), and reaction time (4–6 hours for complete conversion). Optimizing stoichiometry of halogenating agents (e.g., Br₂ or NBS) is critical to avoid over-substitution .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. For example, aromatic protons appear at δ 7.4–8.2 ppm, while bromine and chlorine substituents cause distinct deshielding effects .
  • IR Spectroscopy : Confirms functional groups (e.g., C=N stretches at ~1595 cm⁻¹, C-Br at ~600 cm⁻¹) .
  • X-ray Crystallography : Resolves molecular geometry, such as dihedral angles between aromatic rings (e.g., 7.45° twist in related bromothiazoles) and halogen positioning .

Q. What are the common intermediates derived from this compound, and how are they utilized in medicinal chemistry research?

  • Methodological Answer : Key intermediates include:

  • Aminobenzothiazole derivatives : Synthesized via nucleophilic substitution (e.g., replacing bromine with amines). These serve as precursors for anticancer agents or antimicrobial scaffolds .
  • Cross-coupled products : Suzuki-Miyaura reactions with aryl boronic acids yield biaryl systems for kinase inhibitors .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve selectivity in halogen substitution reactions involving this compound?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while non-polar solvents favor electrophilic pathways .
  • Catalyst Tuning : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in cross-coupling reactions by stabilizing transition states .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions in multi-halogen systems .

Q. What strategies are recommended for resolving contradictions in reported biological activities of derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing Cl with CF₃) and compare IC₅₀ values against target enzymes .
  • Computational Modeling : DFT calculations predict electron-density distributions to explain variations in binding affinity (e.g., bromine’s electron-withdrawing effect) .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Halogen Effects : Bromine’s lower electronegativity (vs. chlorine) makes it more reactive in Pd-catalyzed couplings. The thiadiazole ring’s electron-deficient nature enhances oxidative addition rates .
  • Conjugation Impact : Planar geometry (evidenced by X-ray data) facilitates π-π stacking with catalysts, improving reaction efficiency .

Q. What are the key considerations in designing novel derivatives for materials science applications?

  • Methodological Answer :

  • Bandgap Engineering : Introduce electron-donating groups (e.g., -OCH₃) to lower the LUMO level, enhancing charge transport in organic semiconductors .
  • Thermal Stability : Fluorinated derivatives (e.g., replacing Br with CF₃) improve thermal degradation thresholds (>300°C) for optoelectronic devices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.